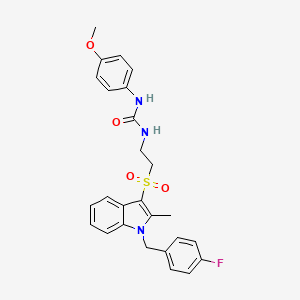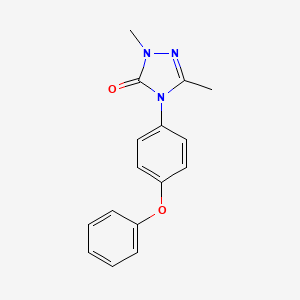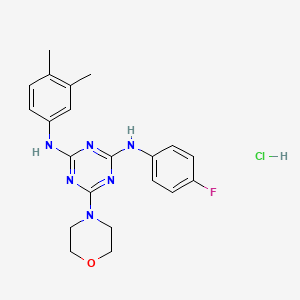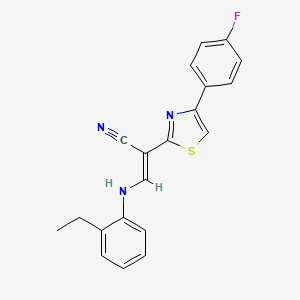
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea" is a complex molecule that may have potential biological activity due to the presence of several functional groups known to interact with biological systems. The molecule contains an indole moiety, which is a common structure in many pharmaceuticals, a sulfonyl group that could be involved in protein binding, and a urea linkage, which is often seen in compounds with enzyme inhibitory activity.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. Paper describes the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar urea component. The synthesis involved optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. This suggests that a similar approach could be used to synthesize the compound , with careful consideration of the spacer length and substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, as described in paper . The compounds were characterized with IR, NMR, and single-crystal X-ray diffraction data, which provided detailed information about the molecular geometry and charge distribution. For the compound , similar analytical methods could be employed to determine its precise structure and to perform geometry optimization and bond analysis using density functional theory (DFT).
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present. The indole moiety is known for its reactivity in electrophilic substitution reactions, while the sulfonyl group could be involved in sulfonylation reactions. The urea linkage might participate in reactions with enzymes, such as acetylcholinesterase, as suggested by the inhibitory activities of related compounds in paper . Further analysis would require experimental data on the specific reactions the compound undergoes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure. The presence of aromatic rings suggests it may have significant π-π interactions, which could affect its solubility and crystallinity. The compound's thermal stability and potential non-linear optical (NLO) behavior could be similar to those of the compounds studied in paper , which were found to be thermally stable and exhibited NLO properties. Experimental determination of these properties would be necessary to confirm these predictions.
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis and application of sulfonyl and benzyl groups in chemistry provides foundational knowledge for the manipulation and creation of complex molecules. For instance, the design and synthesis of Fsec-Cl, a group for protecting hydroxyl groups, has shown that such compounds can be efficiently synthesized and used in the protection of alcohols with high yield, highlighting the versatility of sulfonyl and benzyl groups in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).
Biological Applications
Compounds similar in structure to the one have been evaluated for their biological activities. For example, sulfonylurea compounds have been studied for their potential in inhibiting platelet aggregation and vascular smooth muscle contraction, indicating potential therapeutic applications in cardiovascular diseases (Lu, Zhan, Gao, Wu, & Zhang, 2012).
Material Science and Environmental Applications
In material science, the incorporation of sulfonyl and benzyl groups into polymers has been investigated. For instance, the development of comb-shaped poly(arylene ether sulfone)s with sulfonated side chains shows the utility of these groups in enhancing the properties of materials for specific applications such as proton exchange membranes (Kim, Robertson, & Guiver, 2008).
特性
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c1-18-25(23-5-3-4-6-24(23)30(18)17-19-7-9-20(27)10-8-19)35(32,33)16-15-28-26(31)29-21-11-13-22(34-2)14-12-21/h3-14H,15-17H2,1-2H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPHZPQPLWUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)




![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)


![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)


![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)